3-Methoxy-2-methylquinoline
Overview
Description
3-Methoxy-2-methylquinoline is a type of quinoline, which is a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
The synthesis of this compound involves several methods. One of the common methods is the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor . Another method involves the use of microwave irradiation, which is pollution-free, energy-efficient, less time-consuming, and involves a one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The COSY experiment in 2-D NMR spectroscopy is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its structure, melting point, boiling point, density, molecular formula, and molecular weight . More specific properties such as thermodynamic properties can be determined through further experiments .Scientific Research Applications
Inhibition of Tubulin Polymerization
- Study Overview : Research on methoxy-substituted 3-formyl-2-phenylindoles, which are structurally similar to 3-Methoxy-2-methylquinoline, indicated that these compounds inhibit tubulin polymerization. This is a key mechanism for certain cytostatics, showing potential in cancer treatment.
- Key Findings : Compounds in this category were found to have a range of cytostatic activities, with the most active derivative showing significant inhibition of tubulin polymerization and disruption of microtubule assembly, akin to colchicine. The methoxy compounds were more effective than free phenols in the 2-phenylindole series, highlighting their potential in antiproliferative applications (Gastpar et al., 1998).
DNA Repair Enzyme Inhibition
- Study Overview : Another study focused on quinazolinone inhibitors, including 8-methoxy derivatives, for the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds are vital for understanding the repair of drug- and radiation-induced DNA damage.
- Key Findings : The study found that 8-methoxyquinazolinones, closely related to this compound, were synthesized and showed significant PARP inhibitory activity. This suggests a role in potentiating the cytotoxicity of certain drugs and radiation therapies in cancer treatment (Griffin et al., 1998).
Antitumor and Antiproliferative Activities
- Study Overview : Compounds structurally similar to this compound, like 8-methoxy-2-methylquinolines, have been researched for their antitumor properties.
- Key Findings : Such compounds exhibited notable antitumor activities, with one derivative selectively inhibiting a wide range of cancer cell lines. The compounds showed potential in disrupting tumor cell growth and impacting insulin-like growth factor-1 receptor (IGF-1R) autophosphorylation (Chou et al., 2010).
Safety and Hazards
Future Directions
The future directions for 3-Methoxy-2-methylquinoline involve its potential biological and pharmaceutical activities. It has shown substantial biological activities and different techniques for its synthesis are being explored . Furthermore, novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties have been synthesized and shown potential antimicrobial activity .
Properties
IUPAC Name |
3-methoxy-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEXJQGJRADLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510697 | |
Record name | 3-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84689-36-1 | |
Record name | 3-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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